molecular formula C12H19N3O B8597715 2-(6-Methylpyridin-3-yl)-2-morpholinoethanamine

2-(6-Methylpyridin-3-yl)-2-morpholinoethanamine

Cat. No. B8597715
M. Wt: 221.30 g/mol
InChI Key: GIKQCRNIEXWXGS-UHFFFAOYSA-N
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Patent
US09409917B2

Procedure details

This compound was prepared using a method analogous to that of 2-(4,4-difluoropiperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)-ethanamine (A.2.18), 6-methyl-pyridine-3-carboxaldehyde replacing 4-(trifluoromethyl)benzaldehyde and morpholine replacing 4,4-difluoropiperidine HCl.
Name
2-(4,4-difluoropiperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)-ethanamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC1(F)CC[N:5](C(C2C=CC(C(F)(F)F)=CC=2)CN)[CH2:4]C1.[CH3:22][C:23]1[N:28]=[CH:27][C:26]([CH:29]=O)=[CH:25][CH:24]=1.[NH:31]1[CH2:36][CH2:35][O:34][CH2:33][CH2:32]1>>[CH3:22][C:23]1[N:28]=[CH:27][C:26]([CH:29]([N:31]2[CH2:36][CH2:35][O:34][CH2:33][CH2:32]2)[CH2:4][NH2:5])=[CH:25][CH:24]=1

Inputs

Step One
Name
2-(4,4-difluoropiperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)-ethanamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(CCN(CC1)C(CN)C1=CC=C(C=C1)C(F)(F)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=N1)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(C=N1)C(CN)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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